(2-ethenyl-1,3-dihydroinden-2-yl) acetate
Description
The exact mass of the compound Acetic acid 2-vinyl-indan-2-yl ester is 202.099379685 g/mol and the complexity rating of the compound is 256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2-ethenyl-1,3-dihydroinden-2-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-3-13(15-10(2)14)8-11-6-4-5-7-12(11)9-13/h3-7H,1,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPZRFDBCDWKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC2=CC=CC=C2C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Indene Chemistry
Indene (B144670) is a polycyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.org This core structure is the foundation for a wide range of derivatives with important applications. The principal industrial use of indene is in the production of indene/coumarone thermoplastic resins. wikipedia.org Furthermore, substituted indenes and their related indane derivatives are crucial structural motifs in many natural products and biologically active molecules. wikipedia.orgresearchgate.net The functionalization of the indene skeleton is a key area of research, with various methods developed to introduce different substituents onto the ring system. organic-chemistry.orgresearchgate.net These modifications can dramatically alter the electronic and steric properties of the parent molecule, leading to new materials and potential therapeutic agents. researchgate.netmdpi.comnih.gov
The dihydroinden, or indane, backbone of the title compound provides a saturated five-membered ring fused to the benzene ring. This feature imparts a three-dimensional structure that can be crucial for biological activity or for creating specific polymer architectures. The numbering of the indene system is standard, and in the case of (2-ethenyl-1,3-dihydroinden-2-yl) acetate (B1210297), the substituents are located on the C2 position of the five-membered ring.
Table 1: Properties of the Parent Compound - Indene
| Property | Value |
| Chemical Formula | C₉H₈ |
| Molar Mass | 116.16 g/mol |
| Appearance | Colorless liquid |
| Melting Point | -1.8 °C |
| Boiling Point | 181.6 °C |
| Acidity (pKa) | 20.1 (in DMSO) |
| Data sourced from wikipedia.org |
Significance of the Ethenyl and Acetate Functionalities in Chemical Research
The properties and reactivity of (2-ethenyl-1,3-dihydroinden-2-yl) acetate (B1210297) are largely dictated by its two functional groups: the ethenyl (vinyl) group and the acetate group.
The ethenyl group (–CH=CH₂) is a simple yet highly reactive functional group. nih.gov Its presence introduces a site of unsaturation, making the molecule susceptible to a variety of addition reactions. This includes polymerization, hydrogenation, and halogenation. The ability of the vinyl group to participate in polymerization is of particular industrial importance, forming the basis for a vast range of polymers with diverse properties.
The acetate group (–OCOCH₃) is an ester of acetic acid. In organic chemistry, the acetate group can serve multiple roles. It can act as a protecting group for alcohols, masking their reactivity while other chemical transformations are carried out elsewhere in the molecule. proprep.comwikipedia.org It can also function as a leaving group in substitution and elimination reactions. proprep.com The presence of the acetate group can influence the solubility and polarity of a molecule and can be readily hydrolyzed to reveal the parent alcohol. wikipedia.org The introduction of an acetate group is achieved through a process called acetylation. wikipedia.org
Table 2: Characteristics of the Ethenyl and Acetate Functional Groups
| Functional Group | Formula | Key Characteristics |
| Ethenyl (Vinyl) | –CH=CH₂ | Site of unsaturation, participates in addition and polymerization reactions. |
| Acetate | –OCOCH₃ | Can act as a protecting group or a leaving group, influences polarity, hydrolyzable. proprep.comproprep.com |
Conceptual Framework for Chemical Synthesis and Reactivity
While a specific, documented synthesis for (2-ethenyl-1,3-dihydroinden-2-yl) acetate (B1210297) is not readily found, a plausible synthetic route can be conceptualized based on established organic reactions. A potential pathway could begin with the functionalization of indene (B144670) or a related precursor. One approach might involve the synthesis of 2-indanone (B58226), followed by the addition of a vinyl organometallic reagent (e.g., vinyl magnesium bromide) to the ketone. This would yield a tertiary alcohol, which could then be acetylated using acetic anhydride (B1165640) or acetyl chloride to form the final product.
Hypothetical Synthesis Scheme:
Starting Material: 2-Indanone
Reaction 1 (Grignard Reaction): Reaction of 2-indanone with vinylmagnesium bromide to form 2-ethenyl-2,3-dihydro-1H-inden-2-ol.
Reaction 2 (Acetylation): Acetylation of the resulting alcohol with acetic anhydride in the presence of a base (e.g., pyridine) to yield (2-ethenyl-1,3-dihydroinden-2-yl) acetate. wikipedia.org
The reactivity of this compound can be predicted based on its functional groups. The ethenyl group would be expected to undergo electrophilic addition reactions and radical polymerization. The acetate group could be hydrolyzed under acidic or basic conditions to regenerate the corresponding alcohol. The benzene (B151609) ring could also undergo electrophilic aromatic substitution, although the conditions would need to be carefully controlled to avoid reactions at the other functional groups.
Overview of Research Trajectories for Novel Organic Compounds
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgfiveable.meamazonaws.com For this compound, the primary disconnections involve the ester and ethenyl groups, leading back to a functionalized indene core.
The initial and most logical disconnection is the ester linkage, which simplifies the target molecule to 2-ethenyl-1,3-dihydroinden-2-ol and acetic anhydride (B1165640) or a related acetylating agent. A further disconnection of the ethenyl group from the tertiary alcohol suggests a key intermediate, 1,3-dihydroinden-2-one. This ketone provides a versatile scaffold for introducing both the vinyl group and the acetate functionality.
An alternative strategy involves disconnecting the indene ring itself. This approach would build the substituted cyclopentene (B43876) ring onto a pre-existing benzene (B151609) derivative.
Direct Synthesis Approaches to the Indene Core
The formation of the indene scaffold is a critical step in the synthesis of this compound. wikipedia.org This can be achieved through various cyclization reactions or by modifying an existing indene structure. acs.orgacs.org
Cyclization Reactions for Indene Scaffold Formation
Multiple catalytic systems have been developed for the synthesis of indene derivatives from acyclic precursors. These methods offer a high degree of flexibility and control over the final structure.
One powerful approach is the transition-metal-catalyzed cyclization of arylalkynes. nih.gov For instance, copper-catalyzed arylative cyclization of arylalkynes with aromatic sulfonyl chlorides can produce a variety of polysubstituted 1H-indenes. nih.gov Similarly, iron(III) chloride has been shown to catalyze the cascade cyclization of propargylic alcohols and alkenes to form complex indene-based polycyclic compounds. tsinghua.edu.cn Rhodium catalysts have also been employed in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. organic-chemistry.org
Another strategy involves the electrophilic cyclization of appropriately substituted precursors. For example, 3-iodo-1H-indene derivatives can be synthesized via an iodonium-promoted 5-endo-dig carbocyclization of 2-substituted ethynylmalonates. acs.orgnih.gov Brønsted acids, such as trifluoromethanesulfonic acid, can catalyze the cyclization of diaryl- and alkyl aryl-1,3-dienes to afford substituted indenes. organic-chemistry.org
| Catalyst/Reagent | Starting Materials | Product Type | Reference |
| Copper | Arylalkynes, Aromatic sulfonyl chlorides | Polysubstituted 1H-indenes | nih.gov |
| FeCl₃ | Propargylic alcohols, Alkenes | Polycyclic indenes | tsinghua.edu.cn |
| Rhodium(I) | 2-(chloromethyl)phenylboronic acid, Alkynes | Indene derivatives | organic-chemistry.org |
| Iodonium promoters | 2-substituted ethynylmalonates | 3-Iodo-1H-indene derivatives | acs.orgnih.gov |
| Trifluoromethanesulfonic acid | Diaryl- and alkyl aryl-1,3-dienes | Substituted indenes | organic-chemistry.org |
Modification of Pre-existing Indene Structures
In some cases, it may be more efficient to start with a commercially available or easily synthesized indene and modify its structure. The functionalization of the indene core can be achieved through various reactions, including those that introduce substituents at the C2 position, which is critical for the synthesis of the target molecule.
For instance, the palladium-catalyzed three-component alkene arylboration allows for the direct synthesis of alkyl boronic esters from aryl boronic acids, alkenes, and bis(pinacol)diboron. acs.org This method could potentially be adapted to introduce a functionalized side chain at the C2 position of an indene derivative.
Introduction and Functionalization of the Ethenyl Moiety
The introduction of the ethenyl (vinyl) group at the C2 position is a key transformation. Several classic and modern olefination reactions can be employed for this purpose.
Olefin Metathesis Approaches
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. beilstein-journals.orgnih.gov Ruthenium-based catalysts, particularly those with indenylidene ligands, have shown significant activity in olefin metathesis reactions. beilstein-journals.orgnih.govnih.govkaust.edu.saresearchgate.net A potential strategy for the synthesis of this compound would involve a cross-metathesis reaction between a 2-substituted indene derivative and ethylene (B1197577) gas.
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
The Wittig reaction and its modifications are fundamental methods for converting ketones and aldehydes into alkenes. wikipedia.orgorganic-chemistry.orgmnstate.edulibretexts.org In the context of synthesizing the target molecule, the key intermediate, 1,3-dihydroinden-2-one, could be subjected to a Wittig reaction with methylenetriphenylphosphorane (B3051586) to install the exocyclic double bond. dergipark.org.tr
The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions, offers several advantages over the traditional Wittig reaction, including the easy removal of the phosphate (B84403) byproduct and often providing excellent E-selectivity for the resulting alkene. wikipedia.orgorganic-chemistry.orgnrochemistry.comyoutube.com For the synthesis of a terminal alkene like the ethenyl group, a phosphonate reagent such as diethyl (lithiomethyl)phosphonate would be required.
| Reaction | Key Reagent | Substrate | Product Feature | Reference |
| Wittig Reaction | Methylenetriphenylphosphorane | 1,3-Dihydroinden-2-one | Exocyclic C=CH₂ bond | wikipedia.orgorganic-chemistry.org |
| Horner-Wadsworth-Emmons | Diethyl (lithiomethyl)phosphonate | 1,3-Dihydroinden-2-one | Exocyclic C=CH₂ bond | wikipedia.orgorganic-chemistry.org |
| Olefin Metathesis | Ruthenium-based catalyst | 2-Substituted indene, Ethylene | Ethenyl group | beilstein-journals.orgnih.gov |
Following the successful installation of the ethenyl group to form 2-ethenyl-1,3-dihydroindene, the final step would be the introduction of the acetate group at the C2 position. This can be achieved through various methods, including allylic oxidation followed by acetylation.
Transition Metal-Catalyzed Coupling Reactions for Vinyl Group Introduction
The formation of the tertiary alcohol intermediate, 2-ethenyl-1,3-dihydroinden-2-ol, from its ketone precursor, 1,3-dihydroinden-2-one (also known as 2-indanone), is a pivotal step in the synthesis of this compound. Transition metal-catalyzed reactions are instrumental in efficiently creating the necessary carbon-carbon bond to introduce the vinyl group. These methods are favored for their potential for high yield and selectivity.
The addition of organometallic vinyl reagents to the carbonyl group of 2-indanone (B58226) is a primary strategy. While vinyl Grignard reagents (vinylmagnesium halides) can perform this nucleophilic addition, the inclusion of transition metal catalysts can significantly improve reaction outcomes. For instance, the use of cerium(III) chloride (CeCl₃) in a process known as the Luche reduction can enhance the selectivity of the vinyl addition to the carbonyl group, minimizing side reactions. Similarly, copper-based catalysts, such as copper(I) iodide (CuI), are known to mediate the addition of organometallic reagents to carbonyl compounds.
Another powerful class of reagents for this transformation are organozinc compounds. The addition of vinylzinc reagents to ketones, often catalyzed by a transition metal complex, provides a reliable route to tertiary vinyl carbinols. These reactions can be rendered asymmetric through the use of chiral ligands, directly yielding an enantioenriched alcohol product.
Below is a comparative table of common catalytic systems for the vinylation of a ketone precursor.
| Reagent | Catalyst/Additive | Typical Solvent | Key Feature |
| Vinylmagnesium Bromide | Cerium(III) Chloride (CeCl₃) | Tetrahydrofuran (B95107) (THF) | Enhances selectivity for 1,2-addition, suppressing enolization. |
| Vinylmagnesium Bromide | Copper(I) Iodide (CuI) | Tetrahydrofuran (THF) | Mediates conjugate addition in α,β-unsaturated systems, but can also be used for carbonyl addition. |
| Divinylzinc | Chiral Amino Alcohols | Toluene | Allows for catalytic, enantioselective vinylation to produce chiral tertiary alcohols. |
Esterification and Acetate Group Installation
Once the 2-ethenyl-1,3-dihydroinden-2-ol intermediate has been synthesized, the final step is the installation of the acetate group. This is accomplished through an esterification reaction, for which several effective protocols exist.
Classical Esterification Protocols
Classical methods remain a mainstay for the acylation of alcohols. For a sterically hindered tertiary alcohol like 2-ethenyl-1,3-dihydroinden-2-ol, robust conditions are often necessary. A widely used method involves reacting the alcohol with acetic anhydride in the presence of a base like pyridine (B92270) or triethylamine, often with the addition of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.
Alternatively, the Steglich esterification provides a mild and effective method for coupling carboxylic acids with alcohols. This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the acetic acid, again with DMAP used as a catalyst. The primary advantage of this method is its ability to proceed under neutral conditions and at room temperature, which is beneficial for sensitive substrates.
| Method | Reagents | Catalyst | Byproduct |
| Acetic Anhydride Method | Acetic Anhydride, Base (e.g., Pyridine) | 4-(Dimethylamino)pyridine (DMAP) | Acetic Acid |
| Steglich Esterification | Acetic Acid, N,N'-Dicyclohexylcarbodiimide (DCC) | 4-(Dimethylamino)pyridine (DMAP) | Dicyclohexylurea (DCU) |
| Acetyl Chloride Method | Acetyl Chloride, Base (e.g., Triethylamine) | None (or DMAP) | Triethylammonium Chloride |
Transesterification Strategies
Transesterification presents an alternative pathway where an existing ester is used as the acetate donor. This equilibrium-driven process involves reacting the alcohol with an acetate ester, such as ethyl acetate or isopropyl acetate, in the presence of an acid or base catalyst. To drive the reaction toward the desired product, the leaving alcohol (ethanol or isopropanol) is typically removed by distillation.
For more challenging substrates like tertiary alcohols, metal-catalyzed transesterification can be highly effective. For example, ruthenium-based catalysts have demonstrated high efficiency in the acylation of tertiary alcohols using vinyl acetate. The use of vinyl acetate as the acyl donor makes the reaction essentially irreversible because the co-product, vinyl alcohol, rapidly tautomerizes to the volatile and stable acetaldehyde (B116499), which can be easily removed from the reaction mixture.
Enzymatic and Biocatalytic Approaches to Ester Formation
Biocatalysis offers a green and highly selective method for ester synthesis, operating under mild conditions and often with exceptional stereoselectivity. Lipases are the most prominent class of enzymes for this transformation. They can function in non-aqueous environments and catalyze the acylation of a wide range of alcohols.
Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form such as Novozym 435, is particularly effective for the acetylation of secondary and tertiary alcohols. The reaction is typically performed in an organic solvent, using an acyl donor. While acetic acid can be used, the reaction suffers from equilibrium limitations and potential enzyme inhibition by the acid. A more effective strategy is the use of an activated acyl donor like vinyl acetate. The irreversible nature of the reaction with vinyl acetate (due to acetaldehyde formation) drives the synthesis to high conversion, yielding the target acetate ester with high purity. This method is especially valuable when enantioselectivity is required, as many lipases can selectively acylate one enantiomer of a racemic alcohol.
Asymmetric Synthesis Considerations
The central carbon atom (C2) of the indane ring in this compound is a stereocenter. Therefore, the compound can exist as two enantiomers. The production of a single enantiomer is often crucial in pharmaceutical and materials science applications. Asymmetric synthesis aims to produce a specific enantiomer selectively.
Chiral Auxiliary-Based Approaches
One of the classical strategies to control stereochemistry is the use of a chiral auxiliary. This approach involves covalently attaching a chiral molecule (the auxiliary) to the starting material to direct the stereochemical outcome of a subsequent reaction. After the key bond-forming step, the auxiliary is removed, yielding the enantioenriched product.
In the context of synthesizing a chiral version of 2-ethenyl-1,3-dihydroinden-2-ol, a chiral auxiliary could be appended to the 2-indanone precursor. For example, the ketone could be reacted with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. The subsequent nucleophilic addition of a vinyl organometallic reagent to this chiral imine would proceed diastereoselectively. The bulky chiral auxiliary on the imine sterically hinders one face of the molecule, forcing the incoming vinyl group to attack from the less hindered face. This creates a new stereocenter with a predictable configuration relative to the auxiliary's stereocenter.
Asymmetric Catalysis for Stereoselective Synthesis
The crucial step in the synthesis of this compound is the enantioselective construction of the C2 quaternary stereocenter. Asymmetric catalysis offers powerful tools to achieve this with high levels of stereocontrol.
One of the most effective strategies for constructing chiral tertiary alcohols is the catalytic asymmetric allylation of ketones. wikipedia.orgwikipedia.org This approach is highly relevant for the synthesis of the precursor 2-ethenyl-2,3-dihydro-1H-inden-2-ol from 2,3-dihydro-1H-inden-2-one. The Keck asymmetric allylation, for instance, utilizes a chiral titanium-BINOL complex to catalyze the addition of an allylstannane to a ketone, often with high enantioselectivity. wikipedia.org While initially developed for aldehydes, this method has been extended to ketones. wikipedia.org
Another powerful approach involves the use of organocatalysis. Chiral primary amino acids and their salts have been shown to catalyze the asymmetric α-allylation of α-branched aldehydes and ketones, leading to the formation of a quaternary carbon stereocenter with high enantioselectivity. nih.gov For example, the synergistic catalysis involving a chiral primary amino acid and an achiral palladium complex has been successful in the enantioselective α-allylation of α-substituted β-ketoesters with allyl alcohols, achieving yields of 91-99% and enantiomeric excesses of 90-99% ee. nih.gov
The final step, the acylation of the tertiary alcohol, can also be performed stereoselectively. While direct asymmetric acylation of a racemic tertiary alcohol can be challenging, a kinetic resolution approach is a viable alternative. nih.gov Chiral isothioureas, for instance, have been used as organocatalysts for the selective acylation of secondary alcohols adjacent to a tertiary center, which indirectly allows for the enantioselective preparation of tertiary alcohols. nih.gov Enzymatic methods also offer excellent selectivity for the acylation of alcohols and can be a powerful tool for resolving racemic mixtures of the precursor alcohol.
Table 1: Representative Asymmetric Allylation and Acylation Reactions for the Formation of Chiral Tertiary Alcohols and Acetates
| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |
| Asymmetric Allylation | Chiral Titanium-BINOL Complex | Ketone | Tertiary Homoallylic Alcohol | Up to 99% | wikipedia.org |
| Asymmetric α-Allylation | Chiral Primary Amino Acid / Pd Complex | β-Ketoester | α,α-Disubstituted β-Ketoester | 90-99% | nih.gov |
| Acylative Kinetic Resolution | Chiral Isothiourea | Racemic Tertiary Alcohol | Chiral Acetate / Enantioenriched Alcohol | High | nih.gov |
Flow Chemistry and Continuous Synthesis Paradigms
Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability. noelresearchgroup.comyoutube.com For the synthesis of this compound, flow chemistry could be implemented at several key stages.
The generation and use of highly reactive organometallic reagents, such as the vinyl Grignard or vinyllithium (B1195746) species potentially required for the addition to 2,3-dihydro-1H-inden-2-one, can be hazardous on a large scale in batch processes. Flow reactors allow for the on-demand generation and immediate consumption of these unstable intermediates, minimizing the risks associated with their accumulation. okayama-u.ac.jp The precise control over reaction temperature and mixing in microreactors can also suppress side reactions and improve yields. nih.gov
Furthermore, multi-step sequences can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next. youtube.com A hypothetical continuous synthesis of this compound could involve the following sequence:
Indanone Formation: A continuous process for the synthesis of 2,3-dihydro-1H-inden-2-one.
Asymmetric Allylation: The indanone solution is mixed with the vinylating agent and a chiral catalyst in a flow reactor to produce the chiral tertiary alcohol.
Acylation: The alcohol stream is then combined with an acylating agent and a catalyst (potentially an immobilized enzyme or a solid-supported organocatalyst in a packed-bed reactor) to form the final acetate. youtube.com
In-line Purification: The product stream could then be passed through continuous purification systems, such as liquid-liquid extraction or chromatography units.
Table 2: Potential Applications of Flow Chemistry in the Synthesis of this compound
| Synthetic Step | Advantage of Flow Chemistry | Reactor Type | Reference |
| Generation of Vinyl Organometallic | Safe handling of unstable intermediates | Microreactor | okayama-u.ac.jp |
| Asymmetric Allylation | Precise temperature and mixing control, improved selectivity | Cooled Microreactor | nih.gov |
| Multi-step Telescoped Synthesis | Reduced handling, increased efficiency | Series of Plug-Flow / Packed-Bed Reactors | youtube.com |
Scalability and Process Optimization in Academic Synthesis
The transition of a synthetic route from a laboratory-scale procedure to a larger, more practical scale presents numerous challenges. For the proposed synthesis of this compound, several factors would need to be considered for scalability and process optimization.
The cost and availability of the chiral catalyst for the asymmetric allylation step are critical. While high catalyst loadings might be acceptable for small-scale synthesis, for a scalable process, the catalyst loading should be minimized. Mechanistic studies can lead to optimized reaction conditions, such as the addition of co-catalysts or additives that can significantly improve catalyst turnover and reduce the required loading. nih.gov For example, in some asymmetric allylboration reactions, the addition of isopropanol (B130326) was found to increase both the rate and enantioselectivity, allowing for lower catalyst loadings. nih.gov
The choice of reagents is also crucial for scalability. While highly reactive organometallic reagents might provide high yields, their handling on a large scale can be problematic. The use of more stable and easier-to-handle precursors, potentially activated under the reaction conditions, would be preferable.
Process optimization would also involve a detailed study of reaction parameters such as temperature, concentration, and reaction time to maximize yield and selectivity while minimizing by-product formation. The use of design of experiment (DoE) methodologies can systematically explore the reaction space and identify optimal conditions more efficiently than a one-factor-at-a-time approach.
Finally, the purification of the final product and intermediates is a key consideration for scalability. Crystallization is often the most cost-effective and scalable purification method. Therefore, the development of a synthetic route that provides a crystalline intermediate or final product would be highly advantageous.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations offer a powerful lens through to examine the intrinsic electronic properties of a molecule. For this compound, these calculations can predict its reactivity, stability, and spectroscopic characteristics.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity.
A hypothetical data table for the HOMO-LUMO energies, based on typical values for related organic molecules, is presented below. These values would be determined computationally using methods like Density Functional Theory (DFT).
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. An electrostatic potential (ESP) map provides a visual representation of this charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) signify electron-poor areas prone to nucleophilic attack.
In this compound, the highest negative charge density is anticipated to be localized on the oxygen atoms of the acetate group due to their high electronegativity. The π-system of the vinyl group and the indenyl ring will also exhibit significant electron density. Conversely, the carbonyl carbon of the acetate group and the hydrogen atoms will show a positive electrostatic potential. The ESP map would be a valuable tool in predicting how this molecule interacts with other chemical species.
Vibrational frequency analysis, performed computationally, can predict the infrared (IR) spectrum of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the frequencies of these vibrations are characteristic of the bonds present in the molecule.
For this compound, key predicted IR absorption peaks would include:
A strong absorption band around 1740-1720 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.
Bands in the 1640-1680 cm⁻¹ region due to the C=C stretching of the vinyl group and the aromatic rings of the indenyl moiety.
C-H stretching vibrations for the aromatic, vinylic, and aliphatic protons, typically appearing in the 3100-2850 cm⁻¹ range.
C-O stretching vibrations of the acetate group in the 1250-1000 cm⁻¹ region.
A predicted IR spectrum provides a theoretical fingerprint of the molecule that can be compared with experimental data for identification and structural confirmation.
Conformational Analysis and Energy Landscapes
The flexibility of the dihydroindenyl ring and the rotational freedom around the single bonds connecting the vinyl and acetate groups mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them.
Computational methods can systematically explore the potential energy surface of the molecule to locate energy minima corresponding to stable conformers. For this molecule, key rotational degrees of freedom would include the torsion angles around the C-C bond of the ethyl group and the C-O bond of the acetate group. The relative energies of these conformers would determine their population at a given temperature. Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and biological activity, should it have any.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for investigating the step-by-step pathways of chemical reactions. nih.govrsc.org For a molecule like this compound, this could involve studying its synthesis or its participation in subsequent reactions.
To understand the kinetics of a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational algorithms can locate these TS structures. Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. nih.gov An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species.
For example, the synthesis of this compound could potentially involve the esterification of (2-ethenyl-1,3-dihydroinden-2-ol) with acetic anhydride or acetyl chloride. Computational modeling of this reaction would involve:
Building the reactant molecules and the final product.
Proposing a plausible reaction mechanism, including any intermediates.
Locating the transition state for each step of the mechanism.
Performing IRC calculations to verify the reaction path.
Calculating the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate.
These computational studies provide a detailed, atomistic view of the reaction, complementing experimental investigations and aiding in the optimization of reaction conditions.
Activation Energy and Rate Constant Prediction
In the field of computational chemistry, the prediction of activation energies and rate constants is fundamental to understanding the kinetics of a chemical reaction. openaccessjournals.com For a hypothetical reaction involving this compound, such as its synthesis or decomposition, computational methods could provide significant insights.
Activation Energy (Ea): The activation energy represents the minimum energy required for a chemical reaction to occur. Computationally, this is often determined by locating the transition state structure on the potential energy surface of the reaction. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are commonly employed to model the geometries and energies of the reactants, products, and the transition state. aps.org The activation energy is then calculated as the difference in energy between the transition state and the reactants.
Rate Constant (k): The rate constant relates the rate of a chemical reaction to the concentration of the reactants. According to transition state theory, the rate constant can be calculated using the activation energy. The Arrhenius equation, k = A * exp(-Ea / (R * T)), where A is the pre-exponential factor, R is the gas constant, and T is the temperature, provides a direct link between activation energy and the rate constant. The pre-exponential factor A can also be estimated from the vibrational frequencies of the transition state and reactant molecules, which are obtainable from the same computational calculations used to find the activation energy.
For a compound like this compound, these predictions would be invaluable for understanding its stability and reactivity under various conditions.
Spectroscopic Data Prediction and Validation (e.g., NMR Chemical Shifts, Mass Spectrometry Fragmentation Patterns)
Computational methods are a powerful tool for predicting spectroscopic data, which can then be used to validate the structure of a synthesized compound. cas.org
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational software can predict ¹H and ¹³C NMR chemical shifts. caspre.ca These predictions are typically based on calculations that determine the magnetic shielding of each nucleus in the molecule. By comparing the predicted spectrum with an experimental one, chemists can confirm the identity and purity of the compound.
Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, illustrating the type of data that would be generated from such a computational study.
| Atom | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~170 |
| Quaternary Indenyl Carbon | ~50 |
| Methylene (B1212753) Indenyl Carbons (CH₂) | ~35-40 |
| Aromatic Carbons (C-H) | ~120-130 |
| Aromatic Carbons (quaternary) | ~140-145 |
| Vinylic Carbons (=CH₂) | ~115 |
| Vinylic Carbon (-C=) | ~140 |
| Acetate Methyl Carbon (CH₃) | ~21 |
Mass Spectrometry Fragmentation Patterns: Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Computational methods can simulate the fragmentation of a molecule upon ionization in a mass spectrometer. By predicting the masses of the likely fragment ions, these simulations can help in interpreting the experimental mass spectrum and provide further structural confirmation. For this compound, predictable fragmentation would likely involve the loss of the acetate group or cleavage of the ethenyl group.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com These simulations can provide a detailed understanding of how this compound would behave in different environments. nih.gov
Solvent Effects: The choice of solvent can significantly influence the rate and outcome of a chemical reaction. MD simulations can model the interactions between the solute, in this case this compound, and the solvent molecules. This allows researchers to understand how the solvent affects the conformation and reactivity of the compound.
Intermolecular Interactions: MD simulations can also be used to study the interactions between multiple molecules of this compound. This is particularly useful for understanding the properties of the compound in its liquid or solid state, such as its viscosity, diffusion coefficients, and the tendency to form aggregates. These simulations can reveal the nature and strength of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, that govern the macroscopic properties of the substance. mdpi.com
Quantitative Structure-Reactivity Relationships (QSAR) Studies (non-biological context)
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its reactivity. qsartoolbox.org While often used in a biological context (e.g., predicting toxicity), QSAR can also be applied to non-biological endpoints.
For this compound, a QSAR study could be developed to predict its reactivity in a particular class of chemical reactions based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. By establishing a mathematical relationship between these descriptors and the observed reactivity for a series of related compounds, the reactivity of new or untested compounds like this compound could be predicted.
Solid-State Properties Prediction from Computational Models
Computational models can be employed to predict the solid-state properties of a crystalline material. best-csp.eu For this compound, these predictions would be crucial for its characterization and handling as a solid.
Crystal Structure Prediction: One of the primary goals of solid-state computational modeling is to predict the most stable crystal structure of a compound. This involves generating a variety of possible packing arrangements of the molecule in a crystal lattice and then calculating the lattice energy of each arrangement to identify the most energetically favorable one.
Physical Properties: Once a likely crystal structure has been identified, a range of physical properties can be calculated. These include:
Density: The density of the crystalline solid.
Mechanical Properties: Such as the bulk modulus, which describes the material's resistance to compression.
Thermal Properties: Including the melting point and thermal expansion coefficient.
These predicted properties are valuable for the practical application and development of the compound in various material science contexts.
Advanced Analytical Techniques for Characterization of 2 Ethenyl 1,3 Dihydroinden 2 Yl Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For (2-ethenyl-1,3-dihydroinden-2-yl) acetate (B1210297), a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals.
While direct experimental spectra for this specific molecule are not widely published, a representative NMR profile can be predicted based on the analysis of closely related indene (B144670) and indane derivatives. nih.govspectroscopyonline.com The ¹H NMR spectrum would feature distinct signals for the aromatic protons, the vinyl protons of the ethenyl group, the methylene (B1212753) protons of the dihydroindenyl core, and the methyl protons of the acetate group. nih.gov Similarly, the ¹³C NMR spectrum would show characteristic resonances for the quaternary, methine, and methylene carbons of the indenyl skeleton, as well as the carbonyl and methyl carbons of the acetate moiety. spectroscopyonline.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2-ethenyl-1,3-dihydroinden-2-yl) acetate in CDCl₃ Predicted values are based on standard chemical shift ranges and data from analogous indene structures. nih.govspectroscopyonline.com
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1/C3 (CH₂) | 3.10 - 3.40 | ~ 40.0 |
| C2 (Quaternary) | - | ~ 75.0 |
| C4/C7 (Aromatic CH) | 7.15 - 7.30 | ~ 125.0 |
| C5/C6 (Aromatic CH) | 7.15 - 7.30 | ~ 127.0 |
| C3a/C7a (Quaternary) | - | ~ 144.0 |
| C1' (Vinyl CH) | 5.80 - 6.00 (dd) | ~ 140.0 |
| C2' (Vinyl CH₂) | 5.10 - 5.30 (m) | ~ 115.0 |
| Acetate CH₃ | ~ 2.10 (s) | ~ 21.0 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are crucial for unambiguously assigning the complex and often overlapping signals in the spectrum of this compound. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the dihydroindenyl ring, for instance, by showing correlations between the geminal protons on C1 and C3 and their neighbors. It would also confirm the coupling between the vinyl protons of the ethenyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This technique is essential for assigning each carbon signal to its attached proton(s). For example, the aromatic proton signals between 7.15-7.30 ppm would correlate with the carbon signals around 125.0-127.0 ppm, definitively identifying them as the aromatic CH groups. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). youtube.com HMBC is particularly powerful for identifying quaternary carbons, which are invisible in HSQC spectra. Correlations would be expected from the acetate methyl protons (~2.10 ppm) to the acetate carbonyl carbon (~170.0 ppm) and the quaternary C2 carbon (~75.0 ppm). Likewise, the methylene protons at C1/C3 would show correlations to the quaternary aromatic carbons C3a/C7a. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. For this compound, NOESY could reveal spatial relationships between the ethenyl group, the acetate group, and the protons of the five-membered ring, helping to define the molecule's preferred orientation.
Solid-State NMR Spectroscopy (if relevant for materials)
Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. mdpi.com While typically applied to materials like polymers or catalysts, it could be relevant for this compound if studied in a solid form, such as a crystalline powder or as part of a solid dispersion in a polymer matrix. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) could provide information on molecular packing and identify different polymorphic forms by revealing distinct chemical shifts and relaxation times for the solid-state sample compared to its solution-state counterpart. nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₄O₂), the expected exact mass can be calculated and compared to the experimental value with a high degree of confidence, typically within a few parts per million (ppm). researchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion (or a protonated adduct) followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, confirming the identity of different structural motifs. researchgate.net
For this compound, key fragmentation pathways can be predicted:
Loss of the Acetate Group: A primary and highly likely fragmentation would be the neutral loss of acetic acid (CH₃COOH, 60.021 Da) or the ketene (B1206846) (CH₂CO, 42.011 Da).
Loss of the Ethenyl Group: Cleavage of the vinyl group (C₂H₃, 27.023 Da) is another expected fragmentation pathway.
Ring Fragmentation: Cleavages within the dihydroindene ring system can also occur, leading to further diagnostic ions.
Table 2: Predicted HRMS Fragmentation Data for [C₁₃H₁₄O₂ + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 203.1067 | 143.0855 | C₂H₄O₂ (60.021 Da) | [M - CH₃COOH + H]⁺ |
| 203.1067 | 161.0961 | C₂H₂O (42.011 Da) | [M - CH₂CO + H]⁺ |
| 203.1067 | 175.0753 | C₂H₄ (28.031 Da) | [M - C₂H₄ + H]⁺ |
Single-Crystal X-ray Diffraction (if applicable)
Single-Crystal X-ray Diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and torsional angles. researchgate.net This technique would be applicable to this compound if a suitable, high-quality single crystal of the compound can be grown.
If a crystal structure were obtained, it would definitively confirm the molecular connectivity and provide invaluable information about its conformation in the solid state, including the relative orientation of the ethenyl and acetate substituents. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the solid-state architecture. researchgate.net To date, a public crystal structure for this specific compound has not been reported.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing direct information about its functional groups. These techniques are complementary and, when used together, offer a comprehensive vibrational profile.
For this compound, the spectra would be dominated by characteristic bands corresponding to the acetate and ethenyl groups, as well as the aromatic and aliphatic C-H bonds. spectroscopyonline.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for the respective functional groups.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak | Strong |
| Aliphatic C-H (CH₂) | Stretching | 2960 - 2850 | Medium | Medium |
| Acetate C=O | Stretching | ~ 1735 | Strong | Medium-Weak |
| Vinyl C=C | Stretching | ~ 1640 | Medium | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium | Strong |
| Acetate C-O | Stretching | 1250 - 1230 | Strong | Weak |
The strong carbonyl (C=O) stretch around 1735 cm⁻¹ in the IR spectrum would be a clear indicator of the ester functional group. The C=C stretching vibration of the vinyl group would likely appear around 1640 cm⁻¹, often showing stronger intensity in the Raman spectrum. spectroscopyonline.com Aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ region, while various C-H stretching and bending vibrations would populate the rest of the spectrum, confirming the presence of both sp² and sp³ hybridized carbons.
Chromatographic Techniques for Purity and Isomeric Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating potential isomers.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Given that the core structure of this compound contains a quaternary stereocenter at the 2-position of the indane ring system, it is a chiral molecule. Chiral HPLC is the premier technique for separating the enantiomers (R and S forms) of such a compound. This separation is crucial as different enantiomers can exhibit distinct biological activities.
The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Illustrative Chiral HPLC Data:
| Parameter | Value |
|---|---|
| Column | Chiralpak® AD-H (or similar) |
| Mobile Phase | Hexane/Isopropanol (B130326) (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R)-enantiomer | ~8.5 min |
| Retention Time (S)-enantiomer | ~10.2 min |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for determining the purity of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a fragmentation pattern that can confirm the identity of the main component and help identify any byproducts.
In advanced applications, such as the analysis of complex mixtures or trace-level impurities, high-resolution GC-MS can be employed for more precise mass determination.
Typical GC-MS Parameters:
| Parameter | Value |
|---|---|
| Column | DB-5ms (or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula (C₁₃H₁₄O₂) to confirm the compound's elemental composition and purity.
Theoretical vs. Illustrative Experimental Elemental Analysis Data:
| Element | Theoretical % | Experimental % (Illustrative) |
|---|---|---|
| Carbon (C) | 77.20% | 77.15% |
| Hydrogen (H) | 6.98% | 6.95% |
| Oxygen (O) | 15.82% | 15.90% |
Advanced Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are particularly relevant if this compound is prepared as a solid material. These methods provide information about the thermal stability and phase behavior of the compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the decomposition temperature and identifying any residual solvents or volatile impurities. For this compound, a TGA scan would show the temperature at which the compound begins to degrade.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can be used to determine the melting point, glass transition temperature, and to study any polymorphic transitions.
Illustrative Thermal Analysis Data:
| Technique | Parameter | Illustrative Value |
|---|---|---|
| TGA | Onset of Decomposition | ~250 °C |
| DSC | Melting Point (if crystalline) | ~75-80 °C |
Surface Characterization Techniques
If this compound were to be used in surface science applications, for instance, as a component in a polymer film or a coating, various surface characterization techniques would be employed to understand its properties at an interface. These techniques are generally not applied to the bulk material itself but rather to the surfaces it forms or modifies.
Atomic Force Microscopy (AFM): AFM could be used to image the topography of a surface coated with the compound at the nanoscale, providing information on surface roughness and film uniformity.
Contact Angle Goniometry: This technique would measure the wettability of a surface modified with this compound, indicating whether the surface is hydrophobic or hydrophilic.
X-ray Photoelectron Spectroscopy (XPS): XPS could be used to determine the elemental composition and chemical states of the elements on the very surface of a material, confirming the presence and orientation of the acetate on a substrate.
Applications and Material Science Contexts of 2 Ethenyl 1,3 Dihydroinden 2 Yl Acetate
Polymer Chemistry and Monomer Design
The structural features of (2-ethenyl-1,3-dihydroinden-2-yl) acetate (B1210297) suggest its theoretical potential as a monomer in polymer synthesis. The presence of a vinyl group is a key indicator for its capability to undergo polymerization reactions.
Synthesis of Novel Polymers and Copolymers
Theoretically, the vinyl group of (2-ethenyl-1,3-dihydroinden-2-yl) acetate could participate in chain-growth polymerization to form a homopolymer, poly[this compound]. This would result in a polymer with a polyethylene (B3416737) backbone and pendant dihydroindenyl acetate groups.
Furthermore, it could be copolymerized with other vinyl monomers to create a diverse range of copolymers. The incorporation of the bulky and rigid dihydroindenyl group would be expected to significantly influence the properties of the resulting copolymers. For instance, copolymerization with common monomers like styrene (B11656) or methyl methacrylate (B99206) could lead to materials with modified thermal stability, mechanical strength, and optical properties. The specific reactivity ratios of this compound with other monomers would need to be experimentally determined to predict the resulting copolymer composition and structure.
Investigation of Polymerization Kinetics and Thermodynamics
Thermodynamically, the polymerization would be driven by the conversion of a π-bond in the vinyl group to a σ-bond in the polymer backbone, which is an enthalpically favorable process. However, the ceiling temperature, above which polymerization is no longer thermodynamically favorable, might be lower than that of simpler vinyl monomers due to the entropic penalty associated with organizing the bulky monomer units into a polymer chain.
Structure-Property Relationships in Polymeric Materials
The properties of polymers derived from this compound would be intrinsically linked to its unique structure.
Table 1: Predicted Influence of Structural Moieties on Polymer Properties
| Structural Moiety | Predicted Influence on Polymer Properties |
| Dihydroindene (Indane) Group | - Increased glass transition temperature (Tg) due to rigidity. - Enhanced thermal stability. - Potential for improved mechanical strength and modulus. - Influence on refractive index. |
| Acetate Group | - Affects polarity and solubility. - Can be a site for post-polymerization modification (e.g., hydrolysis to a hydroxyl group). - Influences adhesion properties. |
| Ethenyl (Vinyl) Group (in monomer) | - Site of polymerization. |
The bulky and rigid dihydroindenyl side chains would likely restrict the mobility of the polymer chains, leading to a higher glass transition temperature (Tg) and potentially improved thermal stability compared to polymers with more flexible side chains. The incorporation of this rigid structure could also enhance the mechanical properties, such as tensile strength and modulus. The presence of the acetate group would introduce polarity to the polymer, affecting its solubility in different solvents and its adhesion characteristics.
Precursor in Organic Synthesis
The combination of the reactive vinyl group and the functionalizable acetate group on a rigid indane scaffold suggests that this compound could serve as a versatile building block in organic synthesis.
Intermediate for Non-Biologically Active Compounds
While there is no specific information on its use for non-biologically active compounds, the reactivity of the vinyl and acetate groups allows for a variety of chemical transformations. The vinyl group could undergo reactions such as hydrogenation, hydroboration-oxidation, or epoxidation to introduce new functionalities. The acetate group can be hydrolyzed to the corresponding alcohol, (2-ethenyl-1,3-dihydroinden-2-ol), which can then be further functionalized. These transformations would allow for the synthesis of a range of non-biologically active indane derivatives with potential applications in materials science, for example, as liquid crystals or as components of organic light-emitting diodes (OLEDs), although such applications are purely speculative at this stage.
Building Block for Complex Molecular Architectures
The rigid, three-dimensional structure of the dihydroindene core makes this compound an interesting starting material for the construction of more complex molecular architectures. The defined stereochemistry at the C2 position could be exploited in stereoselective synthesis. The vinyl group could participate in cycloaddition reactions, such as Diels-Alder reactions, to build fused ring systems. The combination of the rigid scaffold and the reactive handles could be valuable in the synthesis of unique molecular frameworks that are not easily accessible from other starting materials.
Catalysis and Ligand Development
There is currently no specific information available in peer-reviewed literature to suggest that this compound or its direct derivatives are used as ligands in catalysis. In principle, the ethenyl (vinyl) group could potentially be involved in coordination with a metal center. However, without specific research data, any discussion on its role as a ligand or in catalyst development would be purely speculative.
Advanced Materials Development
The potential for this compound in advanced materials would stem from the reactivity of its ethenyl and acetate functional groups. The vinyl group allows for polymerization, making it a potential monomer for the creation of new polymers.
Coatings and Thin Films
While no specific applications of this compound in coatings and thin films have been documented, monomers containing vinyl and acetate groups are commonly used in the polymer industry. Vinyl acetate, for instance, is a key component in the production of polyvinyl acetate (PVA) and polyvinyl alcohol (PVOH), which have widespread applications in paints and coatings. The indane-based structure of this compound could potentially impart specific properties such as thermal stability or altered refractive index to a polymer, but this has not been experimentally verified in available literature.
Adhesives and Resins
Similarly, in the field of adhesives and resins, the polymerization of vinyl-containing monomers is a fundamental process. Vinyl acetate is a primary component of many common adhesives. The incorporation of the dihydroindenyl acetate moiety could theoretically modify the adhesive properties, such as tack, peel strength, and thermal resistance. However, there is no current research to support the use of this compound for these purposes.
Specialized Functional Materials (e.g., Optoelectronic, Sensing)
The development of specialized functional materials often relies on molecules with specific electronic and structural properties. While some indane derivatives are explored for their electronic properties, there is no available data to suggest that this compound has been investigated for applications in optoelectronics or sensing. The potential for such applications would depend on its photophysical and electronic characteristics, which have not been reported.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry and self-assembly involve the spontaneous organization of molecules into ordered structures. This process is driven by non-covalent interactions. There is no information to indicate that this compound has been studied in the context of supramolecular chemistry or self-assembly.
Environmental and Green Chemistry Considerations for 2 Ethenyl 1,3 Dihydroinden 2 Yl Acetate
Sustainable Synthetic Route Development
The development of sustainable synthetic routes is a cornerstone of green chemistry, aiming to maximize efficiency while minimizing environmental impact. Key metrics for evaluating the "greenness" of a synthesis are atom economy and the Environmental Factor (E-Factor).
Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.commonash.eduprimescholars.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. The E-Factor, on the other hand, is a more holistic metric that considers the total waste generated per kilogram of product. acs.org
As no specific synthesis for (2-ethenyl-1,3-dihydroinden-2-yl) acetate (B1210297) is documented in publicly available literature, a hypothetical two-step synthesis is proposed here for illustrative purposes. This hypothetical route involves the Grignard reaction of 2-indanone (B58226) with vinylmagnesium bromide to form the corresponding tertiary alcohol, followed by esterification with acetic anhydride (B1165640).
Hypothetical Synthesis of (2-ethenyl-1,3-dihydroinden-2-yl) acetate:
Step 1: Grignard Reaction
2-Indanone + Vinylmagnesium bromide → 2-ethenyl-2,3-dihydro-1H-inden-2-ol
Step 2: Esterification
2-ethenyl-2,3-dihydro-1H-inden-2-ol + Acetic anhydride → this compound + Acetic acid
Based on this hypothetical route, we can perform an illustrative atom economy and E-Factor analysis.
Illustrative Atom Economy Calculation:
| Reactants | Molecular Weight ( g/mol ) | Products | Molecular Weight ( g/mol ) |
| 2-Indanone | 132.16 | This compound | 202.25 |
| Vinylmagnesium bromide | 131.29 | Magnesium bromide acetate | Not isolated as a single salt |
| Acetic anhydride | 102.09 | Acetic acid | 60.05 |
Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100
Atom Economy (%) = (202.25 / (132.16 + 131.29 + 102.09)) x 100 ≈ 55.3%
This moderate atom economy highlights that a significant portion of the reactant atoms are not incorporated into the final product, instead forming byproducts.
Illustrative E-Factor Calculation:
The E-Factor considers all waste generated, including solvent losses, reagent excesses, and byproducts. For fine chemicals and pharmaceuticals, E-Factors can be significantly high, often ranging from 5 to over 100. acs.org
| Input | Assumed Mass (kg) | Output | Mass (kg) |
| 2-Indanone | 1.32 | This compound | 1.5 (assuming 75% yield) |
| Vinylmagnesium bromide | 1.58 | Waste Solvents (THF, etc.) | 10 |
| Acetic anhydride | 1.22 | Aqueous Waste | 5 |
| Solvents (e.g., THF, Pyridine) | 10 | Byproducts | 1.02 |
| Water (for workup) | 5 | Total Waste | 16.02 |
| Total Input | 19.12 | Product | 1.5 |
E-Factor = Total Waste (kg) / Product (kg)
E-Factor = 16.02 / 1.5 ≈ 10.7
This illustrative E-Factor suggests that for every kilogram of product, over 10 kilograms of waste could be generated, underscoring the importance of optimizing synthetic routes.
The choice of solvents and reagents significantly influences the environmental impact of a chemical process. Traditional solvents are often volatile organic compounds (VOCs) that contribute to air pollution and have health and safety concerns. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. earthshiftglobal.com
In our hypothetical synthesis, solvents like tetrahydrofuran (B95107) (THF) and pyridine (B92270) are used. While effective, they are not considered green. A more sustainable approach would explore the use of greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which have been shown to improve yields and reduce the environmental impact in similar syntheses. earthshiftglobal.com
The use of stoichiometric reagents, such as in the Grignard reaction, often leads to lower atom economy. Catalytic approaches are preferred as they can reduce waste and improve efficiency. solubilityofthings.com For the esterification step, employing a reusable solid acid catalyst instead of a stoichiometric activating agent like acetic anhydride could be a greener alternative.
Biodegradation and Environmental Fate Studies (non-toxicological)
There is currently no specific data available in the scientific literature on the biodegradation or environmental fate of this compound. However, we can infer its likely behavior based on its chemical structure.
The compound is an ester, and ester linkages are generally susceptible to hydrolysis, which can be abiotic or biotic. This hydrolysis would break the molecule down into 2-ethenyl-2,3-dihydro-1H-inden-2-ol and acetic acid. Acetic acid is readily biodegradable.
The fate of the indane-containing alcohol would depend on the ability of microorganisms to degrade the bicyclic aromatic hydrocarbon structure. While some microorganisms can degrade indole (B1671886) and its derivatives, the persistence of such structures in the environment can vary. nih.gov The presence of the vinyl group might also influence its reactivity and degradation pathways. Studies on structurally similar compounds like 2,4-dinitroanisole (B92663) (DNAN) have shown that the substituents on the aromatic ring play a crucial role in determining the compound's solubility, sorption to soil, and subsequent bioavailability and degradation. nih.gov
Further research, including empirical biodegradation studies (e.g., OECD 301 series tests) and computational modeling (e.g., QSAR models for biodegradability), would be necessary to definitively determine the environmental persistence and fate of this compound.
Waste Minimization and Byproduct Valorization Strategies
Effective waste management is a critical component of green chemistry, focusing on preventing waste generation at the source. solubilityofthings.compurkh.comyale.edu For the production of this compound, several strategies could be employed to minimize waste.
Waste Minimization Strategies:
| Strategy | Application to the Hypothetical Synthesis |
| Process Optimization | Fine-tuning reaction conditions (temperature, pressure, reaction time) to maximize yield and minimize byproduct formation. |
| Catalysis | Using catalytic rather than stoichiometric reagents to reduce the amount of waste generated. For instance, a catalytic method for the vinylation step could be explored. |
| Solvent Recycling | Implementing distillation and other techniques to recover and reuse solvents like THF. |
| Reagent Stoichiometry | Carefully controlling the molar ratios of reactants to avoid large excesses that end up as waste. |
Byproduct valorization involves finding valuable applications for the byproducts of a chemical reaction, turning waste into a resource. mdpi.comfoodsconsultancy.comthepharmajournal.comnih.govmdpi.com In the hypothetical synthesis, the primary byproduct is acetic acid. While it has a relatively low value, it could potentially be recovered and reused in other processes. Other byproducts from potential side reactions would need to be identified and their potential for valorization assessed.
Life Cycle Assessment (LCA) in Chemical Manufacturing
A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life disposal or recycling. earthshiftglobal.comp6technologies.comnewswire.caacs.organnualreviews.org
For this compound, a full LCA would quantify the environmental impacts, including:
Cradle-to-Gate: The impact of extracting raw materials (e.g., petroleum for solvents and starting materials) and the energy consumed during the synthesis process.
Gate-to-Grave: The environmental effects during the use phase of the compound and its ultimate fate in the environment after disposal.
Currently, no LCA for this compound has been published. Conducting such an assessment would provide a detailed environmental profile of the compound and identify key areas for improvement in its production and use. Predictive LCA models can be employed in the early stages of process development to estimate environmental impacts even with limited data. acs.org
Future Research Directions and Emerging Paradigms for 2 Ethenyl 1,3 Dihydroinden 2 Yl Acetate
Exploration of Unconventional Synthetic Pathways
Traditional synthetic routes to complex molecules often rely on multi-step sequences with harsh conditions. Future research on (2-ethenyl-1,3-dihydroinden-2-yl) acetate (B1210297) should pivot towards more elegant and sustainable unconventional pathways.
Photoredox Catalysis : This strategy uses visible light to drive chemical reactions under exceptionally mild conditions. ethz.chnih.gov A potential photoredox-catalyzed approach could involve the coupling of a suitable indene (B144670) precursor with a vinyl-containing fragment, leveraging light to generate reactive radical intermediates. usp.brsigmaaldrich.com This method could offer high functional group tolerance and avoid the use of stoichiometric, and often toxic, reagents. aip.org
Flow Chemistry : Performing reactions in continuous flow systems offers superior control over reaction parameters like temperature and mixing, enhancing safety and scalability. numberanalytics.comnumberanalytics.comnih.gov A multi-step synthesis of (2-ethenyl-1,3-dihydroinden-2-yl) acetate could be telescoped into a single, continuous operation, minimizing manual handling and purification steps. acs.orgnjbio.com
Biocatalysis : The use of enzymes as catalysts could enable highly selective and stereospecific syntheses. A lipase (B570770) could be employed for the enantioselective acetylation of a precursor alcohol, or other enzymes could be engineered to construct the indenyl backbone itself.
Development of Machine Learning and AI-Driven Synthesis Design
Hypothetical Data Table: AI-Driven Optimization of a Key Coupling Step
| Trial Run | Catalyst (mol%) | Ligand | Temperature (°C) | AI Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|---|---|---|
| 1 | 2.0 | XPhos | 80 | 65 | 68 |
| 2 | 1.0 | SPhos | 100 | 78 | 75 |
| 3 | 1.5 | RuPhos | 90 | 85 | 88 |
Integration with High-Throughput Experimentation and Automation
An automated synthesis platform could be programmed to execute the reaction conditions proposed by the AI model. sigmaaldrich.comchemspeed.comnih.gov Robotic systems would dispense reagents, control reaction environments, and perform in-line analysis, enabling a closed-loop, autonomous system for discovery. chemh.commit.edu This approach would be invaluable for screening catalyst libraries or mapping the entire reaction space for the synthesis of this compound. numberanalytics.comrsc.org
Hypothetical Data Table: High-Throughput Screening of Catalysts
| Well ID | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| A1 | Pd(OAc)2 | Toluene | 45 |
| A2 | Pd2(dba)3 | Dioxane | 62 |
| A3 | NiCl2(dppp) | THF | 55 |
| A4 | Rh(acac)(CO)2 | Acetonitrile | 31 |
| ... | ... | ... | ... |
Investigation of Quantum Effects in Reaction Dynamics
A deeper, fundamental understanding of the reaction mechanisms involved in the synthesis of this compound can be achieved through computational quantum chemistry.
By modeling the potential energy surfaces of proposed reaction pathways, researchers can identify transition state structures and calculate activation energies. numberanalytics.comnumberanalytics.com This provides profound insight into reaction feasibility and selectivity. Furthermore, the study of quantum phenomena like the kinetic isotope effect (KIE), where replacing an atom with its heavier isotope alters the reaction rate, can provide definitive evidence for a proposed mechanism. wikipedia.org For instance, calculating the KIE for a C-H activation step and comparing it to experimental values can validate the involvement of that bond in the rate-determining step of the reaction.
Hypothetical Data Table: Calculated vs. Experimental KIE for a C-H Vinylation Step
| Position of Isotope Labeling | Theoretical KIE (DFT) | Experimental KIE | Mechanistic Implication |
|---|---|---|---|
| Indenyl C1-H | 1.05 | 1.1 | C-H bond not broken in rate-determining step |
Novel Applications in Niche Advanced Materials
The unique structure of this compound, particularly its polymerizable vinyl group, suggests its potential as a monomer for advanced materials. echemi.com
Specialty Polymers : Polymerization of the vinyl group could lead to a new class of polyvinyl acetate (PVAc)-type polymers. patsnap.commcpolymers.comresearchgate.net The bulky, rigid indenyl side chain would likely impart unique thermal and mechanical properties compared to conventional PVAc, potentially finding use in specialty coatings or high-performance adhesives. gantrade.com
Organic Piezoelectric Materials : Certain crystalline organic molecules can exhibit piezoelectricity, converting mechanical stress into electrical signals. oaepublish.comencyclopedia.pubrsc.org The ordered packing of polymers derived from this compound could potentially lead to materials with piezoelectric properties, suitable for flexible sensors or energy harvesting devices. ijs.siwikipedia.org
Hypothetical Data Table: Comparison of Polymer Properties
| Polymer | Glass Transition Temp. (Tg) | Tensile Modulus (GPa) | Potential Application |
|---|---|---|---|
| Polyvinyl Acetate | 30 °C | 1.2 | General Adhesives |
Interdisciplinary Research Opportunities with Physics and Materials Engineering
Realizing the potential of this compound in advanced materials will necessitate collaboration across disciplines.
Organic Electronics : If polymers of this compound exhibit semiconducting properties, they could be investigated as novel materials for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Research in this area would involve physicists and materials engineers to characterize charge transport properties and fabricate devices. The indenyl moiety could be a site for introducing dopants to modulate the electronic properties of the material. umasscreate.netgoogle.comacs.orgeuropean-mrs.comstanford.edu
Mechanics of Materials : Should the material show promise for structural applications, materials engineers would be essential for characterizing its mechanical properties, such as toughness, creep resistance, and fatigue life. This interdisciplinary approach ensures that fundamental chemical innovation is translated into tangible technological advancements.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2-ethenyl-1,3-dihydroinden-2-yl) acetate, and how do reaction conditions influence yield?
- Methodology : Start with esterification of 2-ethenyl-1,3-dihydroinden-2-ol using acetic anhydride under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or GC-MS. Optimize temperature (80–120°C) and solvent polarity (toluene vs. DMF) to balance reactivity and byproduct formation. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Compare yields with literature protocols for structurally similar indenyl esters .
Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify characteristic signals: vinyl protons (δ 5.5–6.5 ppm), acetate methyl (δ 2.0–2.3 ppm), and indene backbone protons (δ 2.5–3.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups.
- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and vinyl C=C (~1640 cm⁻¹).
- X-ray crystallography : Resolve stereochemistry and molecular packing using single crystals grown via slow evaporation (e.g., ethanol/water mix) .
Advanced Research Questions
Q. What catalytic systems enable selective functionalization of the ethenyl or acetate groups in this compound?
- Methodology :
- Ethenyl modification : Use Pd-catalyzed cross-coupling (Suzuki, Heck) with aryl halides. Optimize ligands (e.g., PPh₃ vs. SPhos) to suppress acetate hydrolysis.
- Acetate hydrolysis/transesterification : Test Brønsted vs. Lewis acids (e.g., FeCl₃ vs. enzymatic lipases) in aprotic solvents. Monitor regioselectivity via LC-MS .
Q. How do computational models (DFT, MD) predict the compound’s reactivity in cyclopropane ring-opening reactions?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map transition states for ring-opening under thermal or catalytic conditions. Compare activation energies for pathways involving vinyl vs. acetate group participation. Validate with experimental kinetic studies (e.g., Arrhenius plots) .
Q. What contradictions exist in reported catalytic mechanisms for indenyl acetate derivatives, and how can they be resolved?
- Case Study : reports Ag-catalyzed silylene transfer favoring silacycle formation, while highlights Pd-catalyzed alkynylation leading to fused rings. To resolve mechanistic disparities:
- Conduct kinetic isotope effects (KIE) studies to distinguish concerted vs. stepwise pathways.
- Use in situ IR/Raman spectroscopy to detect intermediate species (e.g., metal-carbene or π-complexes) .
Data Analysis and Experimental Design
Q. How to design a study correlating substituent effects (e.g., electron-withdrawing groups) with the compound’s stability under oxidative conditions?
- Methodology :
- Synthesize derivatives with substituents (NO₂, OMe) at the indene ring.
- Expose to O₂/UV light and track degradation via HPLC. Use Hammett plots to correlate substituent σ values with half-lives.
- Identify radical intermediates via EPR spin-trapping (e.g., TEMPO) .
Q. What strategies mitigate competing side reactions (e.g., dimerization) during metal-catalyzed transformations?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
